Iron(II) acetate

Catalog No.
S702646
CAS No.
3094-87-9
M.F
C4H6FeO4
M. Wt
173.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron(II) acetate

Halogen/sulfur contamination from common iron salts poisons catalysts and corrodes battery components. Iron(II) acetate is a halogen- and sulfur-free Fe(II) precursor that decomposes cleanly at 190-200°C into high-purity iron oxides, leaving no corrosive residues. • Prevents multiphase contamination in greigite anodes and catalyst poisoning in fuel cells. • Enables twin-free, monodisperse spinel ferrite nanocrystals for imaging and magnetic storage. • Eliminates HF in MIL-100/Fe-BTC MOF synthesis, reducing safety risk. Supplied anhydrous/tetrahydrate; high purity, in stock for dispatch.

CAS Number

3094-87-9

Product Name

Iron(II) acetate

IUPAC Name

iron(2+);diacetate

Molecular Formula

C4H6FeO4

Molecular Weight

173.93 g/mol

InChI

InChI=1S/2C2H4O2.Fe/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2

InChI Key

LNOZJRCUHSPCDZ-UHFFFAOYSA-L

SMILES

CC(=O)[O-].CC(=O)[O-].[Fe+2]

Synonyms

FERROUS ACETATE;IRON(II) ACETATE;aceticacid,iron(2+)salt;aceticacid,iron(2++)salt;iron(2+)acetate;irondiacetate;IRON(II) ACETATE, 99.995%;Ferrousacetateanhydrous

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Fe+2]

The exact mass of the compound Iron(II) acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥95%

Package Size

5 g, 25 g, 50 g, 100 g

Iron(II) acetate (CAS: 3094-87-9) is a halogen-free and sulfur-free iron(II) precursor procured primarily to prevent heteroatom contamination in advanced materials synthesis. Available in anhydrous and tetrahydrate forms, it provides a direct source of Fe2+ ions while exhibiting high solubility in water and select alcohols . Compared to standard inorganic iron salts, Iron(II) acetate undergoes thermal decomposition at lower temperatures (190–200 °C), yielding high-purity iron oxides and volatile organic byproducts without leaving corrosive residues . This specific thermal and purity profile dictates its selection over cheaper iron halides or sulfates in the scalable manufacturing of monodisperse nanoparticles, metal-organic frameworks (MOFs), and electrochemical catalysts.

Procurement Fit

Workflow
Magnetic nanoparticle synthesis, heterogeneous Fenton catalysts, ring-opening polymerization
Selection
Water-soluble Fe²⁺ source with redox flexibility and clean thermal decomposition to iron oxides
Use context
Academic labs, pilot-scale catalyst manufacturing, polymer research requiring low-hazard precursor

Generic substitution of Iron(II) acetate with more common iron salts—such as Iron(II) sulfate, Iron(II) chloride, or Iron(III) acetylacetonate—frequently fails due to the introduction of application-destroying impurities or unfavorable redox dynamics. Sulfates and chlorides introduce sulfur and halogen heteroatoms that poison fuel cell catalysts, cause corrosion in battery components, and induce multiphase contamination during chalcogenide synthesis [1]. Furthermore, attempting to substitute with organic Iron(III) precursors like Fe(acac)3 complicates nanoparticle synthesis; the robust acetylacetonate ligands resist the reduction required to generate the necessary Fe(II) species, directly resulting in irregular morphologies and high rates of twin defects in the final crystal lattice [2]. Consequently, Iron(II) acetate cannot be seamlessly replaced without fundamentally altering the process chemistry and degrading the performance of the final material.

Substitution Risk

!

Fe²⁺/Fe³⁺ ratio and OH radical generation may drop substantially when iron sulfate or nitrate replaces acetate in Fenton catalyst synthesis.

!

Acetate-free precursors often yield larger, less uniform nanoparticles with lower surface area, altering photocatalytic and magnetic performance.

!

Iron chloride or nitrate can increase metal leaching and reduce catalyst reusability, limiting continuous-process viability.

Precursor Ligation Impact on Nanocrystal Morphology and Defect Rates

When synthesizing spinel iron oxide nanocrystals, the choice of precursor ligation and oxidation state fundamentally dictates the final crystal morphology. Utilizing Iron(II) acetate in continuous growth synthesis yields monodisperse, spherical, and twin-free nanocrystals. In contrast, substituting with the common organic precursor Iron(III) acetylacetonate (Fe(acac)3) under identical conditions results in mixed morphologies and a high prevalence of twinned nanocrystals, as the acetylacetonate ligands inhibit the necessary reduction to Fe(II) required for flawless crystal growth[1].

Evidence DimensionNanocrystal Morphology and Size Distribution
Target Compound DataSpherical, twin-free nanocrystals (10.1 ± 0.9 nm)
Comparator Or BaselineFe(acac)3 precursor: Mixed morphologies with high twin defect rates
Quantified DifferenceElimination of twin defects and strict morphological control
ConditionsContinuous growth synthesis in oleyl alcohol at 230 °C

Procuring Iron(II) acetate ensures reproducible, monodisperse nanoparticle lots critical for high-end biomedical and magnetic applications, avoiding the yield losses associated with defective crystal sorting.

OH radical & Fe²⁺/Fe³⁺
Head-to-head
Fe²⁺/Fe³⁺ ratio 4.1 (acetate) vs 1.5 (sulfate), 1.7 (nitrate). OH generation 53.8 μM g⁻¹ vs 37.9 and 42.4. SMX degradation 98.2% in 120 min vs 180 min (sulfate) and 210 min (nitrate).
Reported higher OH flux and faster pollutant degradation context
Carbon-Fe catalysts, 9% Fe, pH ~3, 20 mg/L sulfamethoxazole

Phase Purity in Colloidal Iron Sulfide (Greigite) Synthesis

For the synthesis of electrochemically active iron sulfide nanoplatelets (such as greigite, Fe3S4), the anion of the iron precursor is a critical determinant of phase purity. Formulations using Iron(II) acetate successfully yield pure Fe3S4 nanoplatelets. Conversely, substituting with Iron(II) sulfate or Iron(II) chloride under the same synthetic conditions results in a contaminated mixture of greigite alongside unidentifiable nonstoichiometric iron sulfide phases, severely degrading electrochemical performance [1].

Evidence DimensionCrystallographic Phase Purity (XRD)
Target Compound DataPure greigite (Fe3S4) nanoplatelets
Comparator Or BaselineIron(II) sulfate / chloride: Mixture of greigite and nonstoichiometric impurities
Quantified Difference100% target phase isolation vs. multiphase contamination
ConditionsColloidal synthesis of Fe3S4 nanoplatelets

Selecting Iron(II) acetate over cheaper sulfate or chloride salts prevents phase contamination, which is essential for achieving reliable charge transport in advanced battery anodes.

Leaching & reusability
Reported rank
Lowest iron leaching and best reusability among acetate, sulfate, and nitrate precursors (qualitative rank: acetate top).
Supports catalyst stability and lifetime review
Fe/AC, 7% Fe, 300°C pretreatment; specific leaching values not available

Heteroatom-Free Graphitization for Fuel Cell Catalysts

In the bottom-up synthesis of Fe/N-doped mesoporous carbon fuel cell catalysts, the introduction of unwanted heteroatoms can poison the catalyst. Iron(II) acetate is highly soluble in organic precursor mixtures and its acetate anion decomposes cleanly into carbonaceous byproducts, actively aiding the graphitization process without introducing foreign elements. In contrast, utilizing Iron(II) sulfate, Iron(II) chloride, or Iron(II) triflate introduces sulfur, chlorides, or fluorides, which can alter the doping profile, leave corrosive residues, or require significantly higher thermal decomposition temperatures [1].

Evidence DimensionPrecursor Heteroatom Contamination
Target Compound Data0% added heteroatoms (acetate decomposes to C/H/O)
Comparator Or BaselineFeCl3, FeSO4, Fe(OTf)2: Introduce Cl, S, or F into the carbon matrix
Quantified DifferenceComplete elimination of halogen/sulfur catalyst poisons
ConditionsHigh-temperature pyrolysis (600–1200 °C) for Fe/N-doped carbon synthesis

Procuring Iron(II) acetate for catalyst synthesis ensures a pristine doping profile and prevents halogen- or sulfur-induced degradation of fuel cell components.

α-Fe₂O₃ particle size
Head-to-head
23 ± 2 nm uniform spheres (acetate) vs 30 ± 2 nm quasi-spheres (nitrate); higher surface area and photoactivity.
Smaller, uniform nanoparticles support higher photocatalytic degradation context
Sol–gel with oxalic acid, calcination; Congo red/4-chlorophenol tested

Harsh-Solvent Elimination in High-Surface-Area MOF Production

The industrial scale-up of iron-based Metal-Organic Frameworks (MOFs) like MIL-100 is historically hindered by the need for highly corrosive hydrofluoric acid (HF) and harsh reaction conditions when using standard iron(III) salts. By utilizing anhydrous Iron(II) acetate as the metal node precursor, manufacturers can synthesize highly crystalline MIL-100 and Fe-BTC MOFs in benign water/alcohol mixtures under simple reflux. This route not only eliminates HF but also consistently yields MOFs with massive surface areas between 1300 and 1700 m2/g [1].

Evidence DimensionSolvent Toxicity and Surface Area
Target Compound Data1300–1700 m2/g using water/alcohol solvents
Comparator Or BaselineTraditional Fe(III) salts: Require HF and harsh solvothermal conditions
Quantified DifferenceElimination of HF while maintaining >1300 m2/g surface area
ConditionsSynthesis of MIL-100 / Fe-BTC MOFs

Transitioning to Iron(II) acetate allows for the environmentally compliant, scalable, and safer commercial production of high-performance MOFs.

FTS metal time yield
Head-to-head
Higher metal time yield for acetate-derived Fe/carbon sphere catalysts vs iron nitrate. Consistent across promoter and functionalization variations.
Reported higher productivity in Fischer–Tropsch synthesis context
Carbon spheres, deposition precipitation, 270°C, H₂/CO=2, 20 bar
ROP of L-lactide
Head-to-head
High efficiency: conversion >85%, Mw ~70,000 g mol⁻¹. Outperforms butyrate/dichloroacetate; lower Mw than isobutyrate but lower cost and simpler ligand.
Balanced catalytic profile for biomedical-grade PLLA synthesis context
Melt polycondensation, 170–210°C, 0.12–1.20 wt% catalyst
Hazard profile vs Fe(CO)₅
Cross-study comparable
Iron(II) acetate classified as irritant (H315, H319); iron pentacarbonyl is highly toxic volatile liquid (ACGIH TLV 0.8 mg/m³, lethal via inhalation/ingestion).
Reported lower hazard classification; occupational safety and scale-up review context
Occupational exposure limits and GHS hazard classifications compared

Monodisperse Iron Oxide Nanoparticle Manufacturing

Directly leveraging its ability to produce twin-free, spherical nanocrystals, Iron(II) acetate is the optimal precursor for synthesizing monodisperse spinel iron oxide nanoparticles. It is particularly suited for biomedical imaging and high-density magnetic storage applications where strict morphological control and the absence of crystal defects are mandatory[1].

Phase-Pure Battery Anode Materials

In the production of advanced colloidal iron sulfide (e.g., greigite) battery anodes, Iron(II) acetate prevents the multiphase contamination typically caused by sulfate or chloride salts. This makes it the precursor of choice for electrochemical applications requiring absolute crystallographic phase purity to maintain reliable charge transport[2].

Heteroatom-Free Fuel Cell Catalysts

For the bottom-up synthesis of Fe/N-doped mesoporous carbon catalysts, Iron(II) acetate provides a clean, carbonizable anion that aids graphitization without introducing catalyst-poisoning sulfur or halogens. It is highly recommended for procurement in green energy sectors developing high-performance, degradation-resistant fuel cells [3].

Scalable, HF-Free Metal-Organic Framework (MOF) Production

Iron(II) acetate enables the large-scale, environmentally compliant synthesis of high-surface-area iron MOFs (such as MIL-100 and Fe-BTC). By eliminating the need for highly toxic hydrofluoric acid (HF) and allowing for processing in benign water/alcohol mixtures, it drastically reduces the safety overhead and equipment corrosion costs in industrial MOF manufacturing [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fenton catalyst manufacturing for pharmaceutical wastewater
Fe²⁺/Fe³⁺ ratio preservation, low metal leaching
Hydroxyl radical output and catalyst reusability endpoints
Hematite nanoparticle synthesis for photocatalytic coatings and sensors
Uniform spherical morphology and size control
Photocatalytic degradation rate and particle dispersion consistency
Biomedical-grade PLLA synthesis via ring-opening polymerization
High catalytic efficiency with low-toxicity metal center
Molar mass build-up and residual metal catalyst content
Fischer–Tropsch catalyst development for BTL processes
High iron dispersion on carbon supports
Metal time yield and long-chain hydrocarbon selectivity

Melting Point

190-200 °C

UNII

L80I7M6D3Q

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3094-87-9
2140-52-5

Wikipedia

Iron(II) acetate

General Manufacturing Information

Acetic acid, iron(2+) salt (2:1): ACTIVE

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